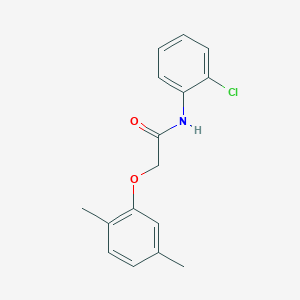

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIKZPPSJMSDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315713-15-6 | |

| Record name | N-(2-CHLOROPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 2-chloroaniline with 2,5-dimethylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide. For example, derivatives of phenylacetamides have been synthesized and evaluated for their efficacy against seizures in animal models. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and the presence of specific substituents can significantly influence anticonvulsant activity .

Key Findings:

- Compounds with a similar structure demonstrated activity in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests.

- Some derivatives showed a protective effect against seizures, indicating potential for development as antiepileptic drugs (AEDs).

- The compound's ability to bind to neuronal voltage-sensitive sodium channels suggests a mechanism of action relevant to seizure control .

Potential as 11β-Hydroxysteroid Dehydrogenase Inhibitors

Another promising application of related compounds is their role as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), which is implicated in metabolic disorders such as obesity and diabetes. The structural characteristics of this compound may position it as a candidate for further investigation in this area .

Clinical Relevance:

- Inhibition of 11β-HSD could lead to therapeutic strategies for managing conditions associated with excess cortisol production, including metabolic syndrome and type 2 diabetes.

- The compound's design allows for selective inhibition, which may reduce side effects compared to broader-spectrum inhibitors .

Synthesis of Amides

This compound can be synthesized using various methodologies that highlight its versatility in organic synthesis. For instance, photomicellar catalyzed reactions have been explored for synthesizing amides from isocyanides, showcasing innovative approaches to generate compounds with desired functionalities .

Synthesis Overview:

- Utilizing green chemistry principles, such as photochemical methods, enhances the efficiency and sustainability of the synthesis process.

- The ability to modify the compound further opens avenues for creating analogs with tailored biological activities.

Anticonvulsant Screening Studies

A series of anticonvulsant screening studies have been conducted on derivatives related to this compound. In these studies:

- Compounds were tested at varying doses to assess their protective effects against seizures.

- Results indicated that certain derivatives exhibited significant protective indices compared to established AEDs like phenytoin and valproic acid .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| N-(2-chlorophenyl)-... | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

| Valproic Acid | 485 | 784 | 1.6 |

Clinical Implications

The implications of these findings extend into clinical settings where new AEDs are critically needed for patients with refractory epilepsy. The favorable profiles observed in preclinical models suggest that further development of this compound derivatives could lead to effective treatments with fewer side effects.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chlorophenyl-Substituted Acetamides

2-Chloro-N-(4-fluorophenyl)acetamide (CAS: N/A) This analog replaces the 2-chlorophenyl group with a 4-fluorophenyl ring. The fluorine atom’s electronegativity enhances hydrogen-bonding capacity, leading to distinct crystal packing via N–H···O interactions . Unlike the target compound, it lacks the dimethylphenoxy group, resulting in reduced steric bulk and lower lipophilicity.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Here, the amide nitrogen is bonded to a thiazol ring, and the phenyl group has two chlorine atoms at the 2,6-positions. The dichlorination increases electron-withdrawing effects, while the thiazol moiety introduces heterocyclic reactivity.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide This derivative features a pyrazolyl substituent and dichlorophenyl group. Its crystal structure shows three conformers with dihedral angles (54.8°–77.5°) between aromatic rings, highlighting conformational flexibility absent in the rigid dimethylphenoxy group of N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide .

Dimethylphenoxy-Containing Acetamides

Mandestrobin (CAS: 173662-97-0) A fungicidal agent, mandestrobin shares the 2,5-dimethylphenoxy group but incorporates a methoxy and methyl group on the acetamide chain. Its IUPAC name, (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide, reflects enhanced stereochemical complexity. The methoxy group likely improves bioavailability compared to the target compound’s simpler structure .

Acetic acid, 2-(2,5-dimethylphenoxy)-, hydrazide (CAS: 103896-91-9) This hydrazide derivative replaces the amide with a hydrazine group.

Agricultural Acetamides with Diverse Substitutions

Dimethenamid (CAS: 60-51-5) An herbicide, dimethenamid features a 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide structure. The thienyl and methoxy groups enhance soil mobility, a property less likely in the target compound due to its bulkier dimethylphenoxy group .

Alachlor (CAS: 15972-60-8) This herbicide has a 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide structure. The ethyldiethylphenyl group increases hydrophobicity, favoring pre-emergent herbicidal activity. In contrast, the target compound’s chlorophenyl and dimethylphenoxy groups may limit soil penetration .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a chlorophenyl group and a dimethylphenoxy moiety, which are key to its biological interactions. Its molecular formula is with a molecular weight of approximately 273.76 g/mol. The presence of the chlorine atom and the dimethyl groups can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It could potentially bind to various receptors, modulating their activity and affecting downstream signaling.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluating various derivatives demonstrated that compounds with similar structures showed significant cytotoxic effects against multiple cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study tested the compound against human cancer cell lines using the MTT assay. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| A | MDA-MB-231 (Breast) | 3.21 | High cytotoxicity |

| B | HT-29 (Colon) | 7.23 | Moderate cytotoxicity |

| C | A549 (Lung) | >100 | Low sensitivity |

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

The compound demonstrated significant activity against MDA-MB-231 cells, indicating its potential as a lead compound for further development in anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses moderate antibacterial properties against various strains.

Case Study: Antibacterial Screening

In vitro antibacterial assays were conducted against several bacterial strains. The results are presented in Table 2:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Antibacterial activity of this compound.

These findings suggest that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and dimethyl groups can significantly impact the biological activity of the compound. For instance, substituents like halogens or alkyl groups can enhance or diminish cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via a multi-step procedure:

Alkylation : React 2,5-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate.

Amidation : Couple the intermediate with 2-chloroaniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Optimization : Use TLC (hexane:ethyl acetate, 9:3 v/v) to monitor reaction progress. Purify via column chromatography and confirm purity via NMR and elemental analysis (≤0.5% deviation) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Verify the presence of characteristic signals, e.g., the acetamide carbonyl (~168–170 ppm in ¹³C NMR) and aromatic protons (6.5–8.0 ppm in ¹H NMR). The 2,5-dimethylphenoxy group will show singlet methyl peaks (~2.2–2.4 ppm) .

- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl absorption (~550–650 cm⁻¹) .

- Mass Spectrometry : Look for the molecular ion peak at m/z 289.087 (calculated exact mass) and fragmentation patterns consistent with the chloroaryl and dimethylphenoxy groups .

Q. What computational tools predict the physicochemical properties (e.g., logP, solubility) of this compound, and how do experimental values compare?

- Methodology :

- XLogP : Calculated as 4.2, indicating high lipophilicity. Experimentally validate via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient .

- Solubility : Predict using COSMO-RS or ACD/Labs software. Experimentally determine via shake-flask method in PBS (pH 7.4) and DMSO .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound, and what challenges arise during crystallization?

- Methodology :

- Crystallization : Use slow evaporation of ethanol or DCM/hexane mixtures. The compound’s flexible acetamide linker may lead to polymorphism; screen solvents at 4°C and room temperature .

- Refinement : Refine data using SHELXL (for small molecules) to model hydrogen bonding (e.g., C–H⋯O interactions) and confirm torsional angles (e.g., phenoxy group planarity) .

Q. What strategies address contradictions in bioactivity data between in vitro assays and computational docking studies for this compound?

- Methodology :

- In Vitro Validation : Replicate enzyme inhibition assays (e.g., bacterial protein synthesis inhibition) under standardized conditions (pH, temperature) .

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ribosomes). Cross-validate with molecular dynamics simulations to assess binding stability .

- Data Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between experimental IC₅₀ and docking scores .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives of this compound?

- Methodology :

- Derivative Synthesis : Modify substituents on the chlorophenyl (e.g., para-F substitution) or dimethylphenoxy (e.g., methyl → ethyl) groups. Assess impact on antibacterial activity .

- SAR Analysis : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.